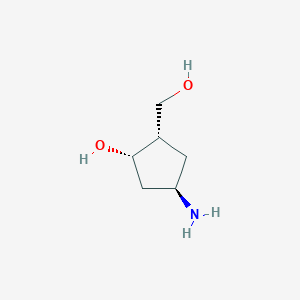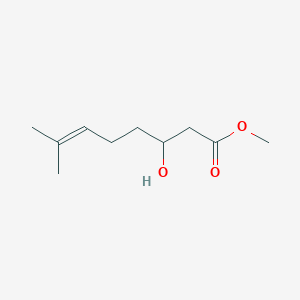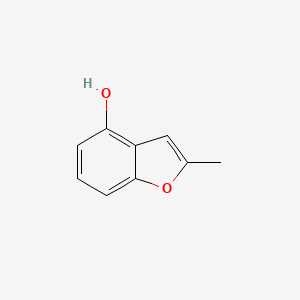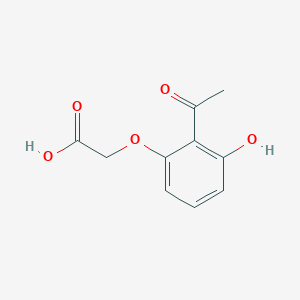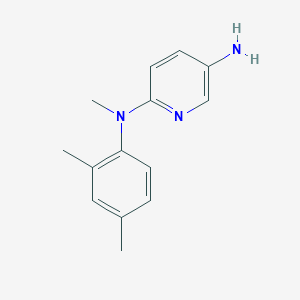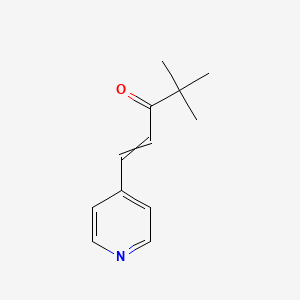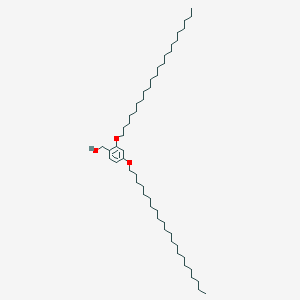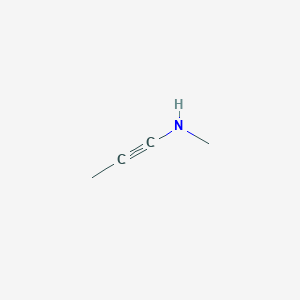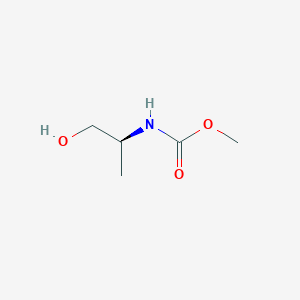
(S)-methyl (1-hydroxypropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-methyl (1-hydroxypropan-2-yl)carbamate is a chiral carbamate compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its molecular formula is C5H11NO3, and it is known for its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl (1-hydroxypropan-2-yl)carbamate typically involves the reaction of (S)-1,2-diaminopropane with methyl chloroformate. The process begins with the protection of the amine group using benzyl chloroformate, followed by the addition of methyl chloroformate to form the carbamate. The reaction is carried out under controlled temperature conditions, usually between 0-5°C, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(S)-methyl (1-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-methyl (1-hydroxypropan-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials .
Mecanismo De Acción
The mechanism of action of (S)-methyl (1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Isopropyl carbamate
Uniqueness
(S)-methyl (1-hydroxypropan-2-yl)carbamate is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity compared to other carbamates.
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(3-7)6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m0/s1 |
Clave InChI |
RXFVDPLFYFUMOV-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](CO)NC(=O)OC |
SMILES canónico |
CC(CO)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



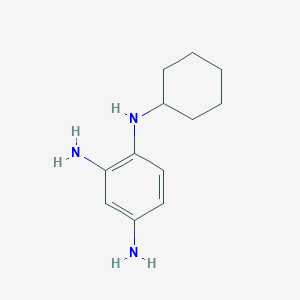
![N1-(1H-benzo[d]imidazol-2-yl)propane-1,3-diamine](/img/structure/B8704330.png)

